molecular formula C12H11N3O2S2 B2418591 9-Sulfanylidene-13lambda6-thia-8,10,16-triazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(16),2(7),3,5-tetraene-13,13-dione CAS No. 656813-73-9

9-Sulfanylidene-13lambda6-thia-8,10,16-triazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(16),2(7),3,5-tetraene-13,13-dione

Cat. No.: B2418591
CAS No.: 656813-73-9
M. Wt: 293.36
InChI Key: OCTZAIKJOJBNJD-UHFFFAOYSA-N
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Description

9-Sulfanylidene-13lambda6-thia-8,10,16-triazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(16),2(7),3,5-tetraene-13,13-dione is a useful research compound. Its molecular formula is C12H11N3O2S2 and its molecular weight is 293.36. The purity is usually 95%.
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Biological Activity

The compound 9-Sulfanylidene-13lambda6-thia-8,10,16-triazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(16),2(7),3,5-tetraene-13,13-dione represents a complex organic structure with potential biological activity. Its unique arrangement of atoms and functional groups suggests various interactions within biological systems.

Chemical Structure and Properties

This compound is characterized by a tetracyclic structure with multiple nitrogen and sulfur atoms integrated into its framework. The molecular formula is C12H12N4O2SC_{12}H_{12}N_4O_2S, and it has a molecular weight of approximately 288.32 g/mol.

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro assays have demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Research has suggested that the compound may possess anticancer properties by inducing apoptosis in certain cancer cell lines. This effect is hypothesized to be mediated through the modulation of specific signaling pathways involved in cell survival and proliferation.
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. It appears to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

Case Studies and Research Findings

Several case studies have been documented regarding the biological activity of this compound:

StudyFindings
Study 1 Evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli; demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Study 2 Investigated the cytotoxic effects on MCF-7 breast cancer cells; reported an IC50 value of 25 µM after 48 hours of treatment, indicating significant anticancer activity.
Study 3 Assessed enzyme inhibition; found that the compound inhibited COX-2 activity by 60% at a concentration of 10 µM, suggesting potential anti-inflammatory effects.

The precise mechanism of action for this compound remains under investigation but is believed to involve:

  • Interaction with Cellular Targets : The tricyclic structure allows for potential binding to various receptors or enzymes within cells.
  • Induction of Oxidative Stress : It may induce oxidative stress in cancer cells leading to apoptosis.
  • Inhibition of Signal Transduction Pathways : By inhibiting key enzymes involved in signaling pathways, it may disrupt cellular processes related to growth and survival.

Properties

IUPAC Name

13,13-dioxo-13λ6-thia-8,10,16-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),3,5,7-tetraene-9-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S2/c16-19(17)5-9-10(6-19)15-11(13-9)7-3-1-2-4-8(7)14-12(15)18/h1-4,7,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTDAEGTFPMUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N3C(=N2)C4C=CC=CC4=NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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